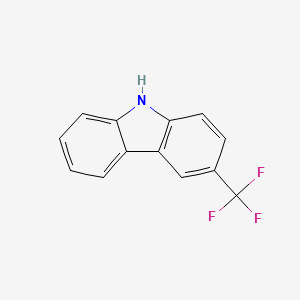

3-(trifluoromethyl)-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(trifluoromethyl)-9H-carbazole” likely contains a carbazole group and a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of extensive research . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Chemical Reactions Analysis

Trifluoromethyl groups are often used in chemical reactions to adjust the steric and electronic properties of a lead compound . They can participate in various types of reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis

The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the physical and chemical properties of the compound it is part of.Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3-(Trifluoromethyl)-9H-carbazole derivatives have been used in the synthesis of blue organic light-emitting diodes (OLEDs). These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Electroluminescence

The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .

Antifungal Properties

Trifluoromethyl pyrimidine derivatives containing an amide moiety, which can be synthesized from 3-(trifluoromethyl)-9H-carbazole, have shown good in vitro antifungal activities against several fungi at 50 μg/ml .

Insecticidal Properties

These derivatives have also shown moderate insecticidal activities against Mythimna separata (M. separata) and Spdoptera frugiperda (S. frugiperda) at 500 μg/ml .

Anticancer Properties

The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .

C–F Bond Activation

3-(Trifluoromethyl)-9H-carbazole compounds have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Radical Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

Electrochemical Oxidation

The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that trifluoromethyl groups can lower the pka of certain compounds, enhancing their ability to form key hydrogen bonding interactions with proteins . This could potentially alter the activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Trifluoromethyl-substituted aromatic compounds have been shown to undergo metabolic transformations, potentially affecting various biochemical pathways .

Pharmacokinetics

For instance, they can be rapidly absorbed and undergo extensive first-pass metabolism, producing various metabolites .

Result of Action

Compounds with a trifluoromethyl group have been associated with temporary metabolic disturbances in certain organisms, which can lead to impaired physiological performance and, in some cases, mortality .

Action Environment

The action, efficacy, and stability of 3-(trifluoromethyl)-9H-carbazole can be influenced by various environmental factors. For instance, trifluoromethyl groups are known to be relatively stable and environmentally benign . They can also be toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(trifluoromethyl)-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFJDDMRCMCZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-9H-carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)

![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)

![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)